(1R,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL
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Overview
Description
(1R,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features a trifluoromethyl group attached to a phenyl ring, which imparts unique chemical properties. The presence of both an amino group and a hydroxyl group on the propan-2-ol backbone makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through amination reactions, often using reagents like ammonia or amines in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as:
Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to facilitate the reduction and amination steps in a single process.
Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to an amine using reducing agents like sodium cyanoborohydride (NaBH3CN).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium cyanoborohydride (NaBH3CN), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), ammonia (NH3)
Major Products
Oxidation: Ketones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
(1R,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to its functional groups, such as amino and hydroxyl groups, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol
- α-(trifluoromethyl)styrenes
- 5-trifluoromethyl-1,2,3-triazoles
Properties
Molecular Formula |
C10H12F3NO |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-[2-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO/c1-6(15)9(14)7-4-2-3-5-8(7)10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m0/s1 |
InChI Key |
QFQLRAJBKGOONJ-RCOVLWMOSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1C(F)(F)F)N)O |
Origin of Product |
United States |
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